Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzofuran moiety and a furan-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF and POCl3.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with piperazine in the presence of a base.
Tert-butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperazine moieties are known to interact with various biological macromolecules, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-{[3-(furan-2-ylcarbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl}piperazine-1-carboxylate is unique due to the presence of both benzofuran and furan-2-ylcarbonyl groups, which confer distinct chemical and biological properties. These moieties enhance its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(furan-2-carbonyl)-5-hydroxy-1-benzofuran-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(28)25-10-8-24(9-11-25)13-15-17(26)6-7-18-20(15)16(14-30-18)21(27)19-5-4-12-29-19/h4-7,12,14,26H,8-11,13H2,1-3H3 |
InChI Key |
ACFQTYKEPZAXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
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